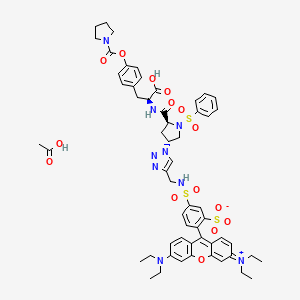

R-BC154 acetate

Description

Properties

Molecular Formula |

C57H65N9O15S3 |

|---|---|

Molecular Weight |

1212.4 g/mol |

IUPAC Name |

acetic acid;5-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate |

InChI |

InChI=1S/C55H61N9O13S3.C2H4O2/c1-5-60(6-2)38-18-23-44-49(30-38)77-50-31-39(61(7-3)8-4)19-24-45(50)52(44)46-25-22-43(32-51(46)80(73,74)75)78(69,70)56-33-37-34-63(59-58-37)40-29-48(64(35-40)79(71,72)42-14-10-9-11-15-42)53(65)57-47(54(66)67)28-36-16-20-41(21-17-36)76-55(68)62-26-12-13-27-62;1-2(3)4/h9-11,14-25,30-32,34,40,47-48,56H,5-8,12-13,26-29,33,35H2,1-4H3,(H2-,57,65,66,67,73,74,75);1H3,(H,3,4)/t40-,47+,48+;/m1./s1 |

InChI Key |

HZQNIDGYMDDNNP-MOVBADFXSA-N |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCC5=CN(N=N5)[C@@H]6C[C@H](N(C6)S(=O)(=O)C7=CC=CC=C7)C(=O)N[C@@H](CC8=CC=C(C=C8)OC(=O)N9CCCC9)C(=O)O)S(=O)(=O)[O-].CC(=O)O |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCC5=CN(N=N5)C6CC(N(C6)S(=O)(=O)C7=CC=CC=C7)C(=O)NC(CC8=CC=C(C=C8)OC(=O)N9CCCC9)C(=O)O)S(=O)(=O)[O-].CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

R-BC154 Acetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-BC154 acetate is a specialized research tool used for the investigation of integrin biology, particularly in the context of stem cell research and cellular adhesion. It is a selective and fluorescently labeled antagonist of α9β1 integrin, also exhibiting cross-reactivity with α4β1 integrin.[1] Its high affinity and activation-dependent binding make it a valuable probe for studying the distribution, activation state, and functional roles of these integrins in various biological processes. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols, and the signaling pathways it perturbs.

Core Mechanism of Action

This compound functions as a competitive antagonist at the ligand-binding site of α9β1 and α4β1 integrins. By binding to these receptors, it blocks their interaction with endogenous ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and the CS-1 region of fibronectin for α4β1, and tenascin-C for α9β1. This inhibition prevents the downstream signaling cascades that are normally initiated upon ligand binding, thereby affecting cellular processes like adhesion, migration, proliferation, and survival. The fluorescent tag on this compound allows for direct visualization and quantification of these integrins in various experimental settings.

Quantitative Data

The binding affinity of this compound for α9β1 and α4β1 integrins has been determined in human glioblastoma LN18 cell lines under physiological mimicking conditions (Ca2+/Mg2+). The data highlights its selectivity for α9β1 integrin.

| Integrin Subtype | Binding Affinity (Ki) | Reference |

| α9β1 | 12.7 nM | |

| α4β1 | 38.0 nM |

Signaling Pathways

This compound, by antagonizing α9β1 and α4β1 integrins, modulates several downstream signaling pathways crucial for cell function.

α9β1 Integrin Signaling

Activation of α9β1 integrin typically leads to the recruitment of signaling proteins such as Src and Focal Adhesion Kinase (FAK). This initiates a cascade that can influence cell migration and other cellular processes. In some contexts, α9β1 signaling can suppress the activity of the MAP kinase pathway, specifically ERK1/2, to regulate cell migration.

α4β1 Integrin Signaling

The α4β1 integrin signaling pathway plays a significant role in cell motility. Upon ligand binding, α4β1 can promote cell migration through a FAK-independent mechanism that involves the activation of c-Src. This pathway can lead to the downstream activation of RhoA, a small GTPase that is a key regulator of the actin cytoskeleton and cell migration. Antagonism by this compound would inhibit these downstream effects.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.

In Vivo Imaging of Hematopoietic Stem Cells in Mice

This protocol describes the use of this compound as an in vivo probe for bone marrow hematopoietic stem cells (HSCs).

Materials:

-

This compound

-

C57Bl/6 mice (6-8 weeks old)

-

Sterile saline solution

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., confocal or multiphoton microscope)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and further dilute in sterile saline to the final desired concentration.

-

Administer this compound to C57Bl/6 mice via intravenous injection at a dosage of 10 mg/kg.

-

Anesthetize the mice at the desired time points post-injection.

-

Surgically expose the bone marrow of the calvarium or other suitable long bones for imaging.

-

Use an in vivo imaging system to visualize the fluorescently labeled cells within the bone marrow.

-

Acquire images at appropriate excitation and emission wavelengths for the fluorophore on this compound.

-

Analyze the images to identify and quantify the binding of this compound to hematopoietic progenitor cells and HSCs.

Cell Staining and Flow Cytometry

This protocol outlines the use of this compound for staining cells to detect α9β1 and α4β1 integrin expression by flow cytometry.

Materials:

-

Cell line of interest (e.g., human glioblastoma LN18 cells)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Flow cytometer

Procedure:

-

Harvest cells and wash them with PBS.

-

Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA).

-

Add this compound to the cell suspension at a predetermined optimal concentration.

-

Incubate the cells with this compound for 30-60 minutes at 4°C, protected from light.

-

Wash the cells twice with staining buffer to remove unbound this compound.

-

Resuspend the cells in staining buffer for flow cytometric analysis.

-

Acquire data on a flow cytometer using the appropriate laser and filter set for the fluorophore.

-

Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity.

Conclusion

This compound is a powerful and selective tool for the study of α9β1 and α4β1 integrins. Its fluorescent properties enable direct visualization and quantification of these receptors in both in vitro and in vivo settings. By understanding its mechanism of action and employing the detailed protocols provided, researchers can effectively utilize this compound to elucidate the complex roles of these integrins in health and disease.

References

R-BC154 Acetate: A Technical Guide for Studying Integrin Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrins are a family of heterodimeric transmembrane receptors that play a pivotal role in cell-matrix and cell-cell adhesion. Comprising α and β subunits, these receptors transmit bidirectional signals across the plasma membrane, influencing a myriad of cellular processes including proliferation, migration, differentiation, and survival. The activation state of integrins—their switch from a low-affinity to a high-affinity ligand-binding conformation—is a tightly regulated process critical to both physiological and pathological events. Dysregulation of integrin activation is implicated in diseases such as cancer, thrombosis, and inflammatory disorders.

R-BC154 acetate is a high-affinity, selective, and fluorescent antagonist designed to probe the activated state of α9β1 and α4β1 integrins.[1][2][3][4] By binding preferentially to the high-affinity conformation, it serves as an invaluable tool for researchers to identify and quantify activated integrins on the cell surface, monitor activation dynamics in real-time, and investigate the signaling pathways that govern this conformational switch. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its application in studying integrin activation.

This compound: Properties and Specifications

This compound is a synthetic small molecule that incorporates a fluorescent reporter, allowing for direct detection and quantification without the need for secondary antibodies. Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Target | α9β1 and α4β1 Integrins | [1] |

| Binding Nature | Activation-dependent antagonist/probe | |

| Molecular Formula | C₅₅H₆₁N₉O₁₃S₃·CH₃CO₂H | |

| Molecular Weight | 1212.37 g/mol | |

| Fluorescence | Excitation Maximum: 561 nm | |

| Emission Maximum: 585 nm | ||

| Solubility | Soluble to 5 mM in DMSO |

Mechanism of Action

Integrin activation involves a conformational change from a bent, low-affinity state to an extended, high-affinity state. This "inside-out" signaling is primarily triggered by the intracellular protein talin binding to the cytoplasmic tail of the integrin β subunit. R-BC154 acts as a probe by selectively recognizing and binding to the extracellular domain of the high-affinity conformation of α9β1 and α4β1 integrins. Because it is an antagonist, it occupies the ligand-binding site, thereby blocking the interaction with natural extracellular matrix (ECM) proteins. Its intrinsic fluorescence allows for the direct visualization and quantification of the population of activated integrins on a cell surface.

Figure 1. R-BC154 selectively binds to the high-affinity state of integrins.

Quantitative Binding Data

R-BC154 exhibits high affinity for its target integrins, with a notable preference for α9β1. The binding affinity is dependent on the presence of divalent cations such as Ca²⁺ and Mg²⁺, which are essential for maintaining the structural integrity of the integrin ligand-binding domain.

| Parameter | Integrin Target | Value (nM) | Cell Line | Conditions | Reference |

| Kᵢ | α9β1 | 12.7 | Human Glioblastoma LN18 | Ca²⁺/Mg²⁺ | |

| α4β1 | 38.0 | Human Glioblastoma LN18 | Ca²⁺/Mg²⁺ | ||

| KᏧ | α4β1 | 12.7 | - | - | |

| α9β1 | 38 | - | - |

Note: A discrepancy exists in the literature regarding which integrin corresponds to the higher affinity value. MedChemExpress reports a 3-fold greater affinity for α9β1, while R&D Systems lists the higher affinity for α4β1. Researchers should consider this when designing experiments.

Experimental Protocols & Workflows

This compound can be utilized in a range of applications, from cell-based assays to in vivo studies.

In Vitro Cell-Based Binding Assays

Flow cytometry is the most common method for quantifying R-BC154 binding to cell surface integrins. This protocol is adapted from methodologies used to study hematopoietic stem and progenitor cells.

References

R-BC154 Acetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-BC154 acetate is a selective and fluorescent antagonist of α9β1 and α4β1 integrins.[1] Its high affinity and activation-dependent binding make it a valuable tool for investigating the roles of these integrins in various biological processes. This guide provides a comprehensive overview of the structure, properties, and experimental applications of this compound, with a focus on its use as a fluorescent probe for in vivo imaging and for the mobilization of hematopoietic stem cells (HSCs).

Structure and Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C55H61N9O13S3.CH3CO2H | R&D Systems |

| Molecular Weight | 1212.37 g/mol | R&D Systems |

| Solubility | Soluble to 5 mM in DMSO | R&D Systems |

| Excitation Maximum | 561 nm | R&D Systems |

| Emission Maximum | 585 nm | R&D Systems |

Table 2: Binding Affinity of this compound

| Integrin | Ki | Conditions | Cell Line | Source |

| α9β1 | 12.7 nM | Ca2+/Mg2+ | Human glioblastoma LN18 | MedChemExpress |

| α4β1 | 38.0 nM | Ca2+/Mg2+ | Human glioblastoma LN18 | MedChemExpress |

Mechanism of Action: Integrin Antagonism and Hematopoietic Stem Cell Mobilization

This compound functions as a competitive antagonist at the ligand-binding site of α9β1 and α4β1 integrins. These integrins are crucial for the adhesion of hematopoietic stem cells (HSCs) to the bone marrow niche. By blocking the interaction of HSCs with their ligands in the bone marrow, such as VCAM-1 and fibronectin, this compound disrupts their retention and promotes their egress into the peripheral circulation. This process is known as HSC mobilization. The dual antagonism of both α9β1 and α4β1 may lead to a more efficient mobilization compared to agents targeting a single integrin pathway.[2][3]

Caption: Mechanism of this compound-induced HSC mobilization.

Experimental Protocols

In Vitro Fluorescent Integrin Binding Assay

This protocol is a representative method for assessing the binding of this compound to integrin-expressing cells.

Materials:

-

Integrin-expressing cells (e.g., human glioblastoma LN18 cells)

-

This compound

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MnCl2, pH 7.4)

-

96-well black microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Culture integrin-expressing cells to the desired confluency.

-

Harvest cells and resuspend in assay buffer to a concentration of 1 x 10^6 cells/mL.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 50 µL of cell suspension to each well of the microplate.

-

Add 50 µL of the this compound dilutions to the respective wells.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound (Ex: 561 nm, Em: 585 nm).

-

For competition assays, pre-incubate cells with a non-fluorescent integrin antagonist before adding this compound.

Caption: Workflow for an in vitro fluorescent integrin binding assay.

In Vivo Hematopoietic Stem Cell Mobilization and Imaging in Mice

This protocol provides a general framework for mobilizing and imaging HSCs in a murine model using this compound.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

This compound

-

Sterile PBS

-

Intravital microscope

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Dissolve this compound in a suitable vehicle (e.g., DMSO followed by dilution in sterile PBS).

-

Administer this compound to mice via intravenous (i.v.) injection at a dose of 10 mg/kg.

-

At desired time points post-injection (e.g., 15, 30, 60 minutes), anesthetize the mice.

-

Surgically expose the calvarium (skull bone marrow) for imaging.

-

Perform intravital microscopy using a two-photon microscope equipped with a laser tuned to the excitation wavelength of this compound.

-

Collect fluorescence emission to visualize the localization of this compound-bound cells within the bone marrow vasculature.

-

To quantify HSC mobilization, collect peripheral blood at various time points and analyze for the presence of HSC markers (e.g., Lin-, Sca-1+, c-Kit+ (LSK) cells) by flow cytometry.

Caption: Experimental workflow for in vivo HSC mobilization and imaging.

Data Presentation and Analysis

All quantitative data from the aforementioned experiments should be presented in a clear and organized manner. For binding assays, Scatchard or non-linear regression analysis can be used to determine the dissociation constant (Kd) and the number of binding sites (Bmax). For mobilization studies, data should be presented as the number of HSCs per volume of peripheral blood over time. Statistical analysis, such as t-tests or ANOVA, should be employed to determine the significance of the observed effects.

Conclusion

This compound is a potent and selective fluorescent antagonist of α9β1 and α4β1 integrins with significant potential in hematology and cell biology research. Its utility as a fluorescent probe for in vivo imaging of HSCs and as an agent for HSC mobilization makes it a valuable tool for studying the dynamics of the bone marrow niche and for developing novel therapeutic strategies. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their own investigations.

References

R-BC154 Acetate: A Selective Antagonist of α9β1 and α4β1 Integrins - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-BC154 acetate is a novel, high-affinity, fluorescent small molecule that acts as a selective antagonist for α9β1 and α4β1 integrins.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical properties, and experimental applications. Detailed experimental protocols for its characterization and use as an in vivo probe are provided, along with a summary of its binding affinities. Furthermore, the signaling pathways associated with α9β1 and α4β1 integrins are illustrated to provide a deeper understanding of the antagonist's potential biological effects. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic and investigational potential of targeting these specific integrin subtypes.

Introduction to this compound

This compound is a synthetic, fluorescently labeled dipeptide derivative that demonstrates high-affinity binding to α9β1 and α4β1 integrins.[1][2] It is a fluorescent analog of the compound BOP (N-(benzenesulfonyl)-L-prolyl-L-O-(1-pyrrolidinylcarbonyl)tyrosine), a dual inhibitor of the same integrin subtypes. The fluorescent properties of this compound make it a valuable tool for in vivo imaging and for studying the localization and dynamics of α9β1 and α4β1 integrins, particularly in the context of hematopoietic stem cell (HSC) trafficking and mobilization.

Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in various physiological and pathological processes, including inflammation, angiogenesis, and cancer metastasis. The α9β1 and α4β1 integrins are particularly implicated in the regulation of leukocyte trafficking and the retention of hematopoietic stem cells within the bone marrow niche. By selectively antagonizing these integrins, this compound offers a promising avenue for both investigating these biological processes and for potential therapeutic interventions.

Biochemical and Pharmacological Properties

This compound exhibits preferential binding to α9β1 integrin with high nanomolar affinity, while also demonstrating potent cross-reactivity with α4β1 integrin. The binding kinetics of this compound have been shown to differ between the two integrin subtypes, with faster association to α4β1 and more prolonged binding to α9β1.

Quantitative Binding Affinity Data

The following table summarizes the reported binding affinities of this compound for human α9β1 and α4β1 integrins, as determined by competitive binding assays using transfected human glioblastoma LN18 cells.

| Integrin Subtype | Ligand | Parameter | Value (nM) | Cation Conditions |

| α9β1 | This compound | Ki | 12.7 | Ca2+/Mg2+ |

| α4β1 | This compound | Ki | 38.0 | Ca2+/Mg2+ |

Signaling Pathways

The antagonism of α9β1 and α4β1 integrins by this compound can modulate downstream signaling cascades that are critical for cell adhesion, migration, and survival.

α9β1 Integrin Signaling

Ligation of α9β1 integrin initiates a signaling cascade that can proceed through multiple pathways. One key pathway involves the activation of Src family kinases, leading to the phosphorylation of focal adhesion kinase (FAK) and the adaptor protein p130Cas. This cascade ultimately results in the activation of the small GTPase Rac1, which is a critical regulator of actin cytoskeleton dynamics and cell migration.

α9β1 Integrin Signaling Pathway Antagonism.

α4β1 Integrin Signaling

The cytoplasmic tail of the α4 integrin subunit plays a crucial role in mediating downstream signaling. Upon ligand binding, α4β1 can regulate the activity of the small GTPase RhoA, a key orchestrator of actin stress fiber formation and focal adhesion assembly. Antagonism of α4β1 can interfere with this process, leading to a reduction in cell adhesion and promotion of cell migration. The adaptor protein paxillin is also a key interaction partner of the α4 cytoplasmic tail.

α4β1 Integrin Signaling Pathway Antagonism.

Experimental Protocols

The following protocols are based on methodologies described in the primary literature for the characterization and application of this compound and its non-fluorescent analog, BOP.

Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound to α9β1 and α4β1 integrins expressed on the surface of transfected cells.

Materials:

-

Human glioblastoma LN18 cells transfected to express either α9β1 or α4β1 integrin.

-

Binding Buffer: Tris-buffered saline (TBS) containing 1 mM Ca2+/Mg2+.

-

A known fluorescently labeled ligand for α9β1 and α4β1 (e.g., a fluorescently labeled peptide containing the LDV motif).

-

This compound stock solution (in DMSO).

-

96-well black, clear-bottom microplates.

-

Plate reader with fluorescence detection capabilities.

Procedure:

-

Culture transfected LN18 cells to 80-90% confluency.

-

Harvest cells using a non-enzymatic cell dissociation solution and wash with Binding Buffer.

-

Resuspend cells in Binding Buffer to a final concentration of 1 x 106 cells/mL.

-

Prepare a serial dilution of this compound in Binding Buffer.

-

In a 96-well plate, add 50 µL of the cell suspension to each well.

-

Add 25 µL of the this compound serial dilutions or vehicle control (Binding Buffer with DMSO) to the respective wells.

-

Add 25 µL of the fluorescently labeled ligand at a final concentration equal to its Kd to all wells.

-

Incubate the plate for 1 hour at room temperature with gentle agitation.

-

Measure the fluorescence intensity in each well using a plate reader.

-

Calculate the percentage of inhibition of the fluorescent ligand binding at each concentration of this compound.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Competitive Binding Assay Workflow.

In Vivo Hematopoietic Stem Cell Mobilization

This protocol outlines the procedure for using this compound's non-fluorescent analog, BOP, to mobilize hematopoietic stem cells (HSCs) in a murine model, followed by flow cytometric analysis.

Materials:

-

C57BL/6 mice (6-8 weeks old).

-

BOP (lyophilized powder).

-

Vehicle: 10% (w/v) hydroxypropyl-β-cyclodextrin in saline.

-

Antibodies for flow cytometry:

-

Lineage cocktail (e.g., anti-CD3e, -B220, -Gr-1, -Mac-1, -Ter119)

-

Anti-c-Kit (CD117)

-

Anti-Sca-1

-

Anti-CD150 (SLAM)

-

Anti-CD48

-

-

Red blood cell lysis buffer.

-

FACS buffer (e.g., PBS with 2% FBS).

-

Flow cytometer.

Procedure:

-

Reconstitute lyophilized BOP in the vehicle to the desired stock concentration.

-

Administer a single subcutaneous injection of BOP (e.g., 10 mg/kg) or vehicle to the mice.

-

At various time points post-injection (e.g., 15, 30, 60, 120, and 240 minutes), collect peripheral blood via cardiac puncture or tail vein bleeding into EDTA-containing tubes.

-

Lyse red blood cells using a lysis buffer.

-

Wash the remaining cells with FACS buffer.

-

Stain the cells with the antibody cocktail for 30 minutes on ice in the dark. The LSK-SLAM markers (Lin-Sca-1+c-Kit+CD150+CD48-) are used to identify HSCs.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the flow cytometry data to quantify the number of HSCs (LSK-SLAM population) per volume of peripheral blood.

HSC Mobilization and Analysis Workflow.

Selectivity Profile

This compound is characterized as a selective antagonist for α9β1 and α4β1 integrins. While comprehensive screening data against a full panel of integrins is not extensively reported in the public domain, its high affinity for these two subtypes suggests a degree of selectivity. Further studies are required to fully elucidate its binding profile against other integrin family members.

Conclusion

This compound represents a valuable chemical probe for the study of α9β1 and α4β1 integrin biology. Its fluorescent properties, coupled with its high binding affinity, make it particularly well-suited for in vivo imaging and for investigating the role of these integrins in hematopoietic stem cell trafficking. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic and diagnostic potential of this and related compounds. As our understanding of the specific roles of α9β1 and α4β1 integrins in health and disease continues to grow, selective antagonists like this compound will undoubtedly be at the forefront of these investigations.

References

- 1. Design, synthesis and binding properties of a fluorescent α9β1/α4β1 integrin antagonist and its application as an in vivo probe for bone marrow haemopoietic stem cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and binding properties of a fluorescent α₉β₁/α₄β₁ integrin antagonist and its application as an in vivo probe for bone marrow haemopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

Foundational Research on R-BC154 Acetate and Integrins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-BC154 acetate is a synthetic, cell-permeable, fluorescent antagonist with high affinity and selectivity for α9β1 and α4β1 integrins.[1][2][3][4] Its fluorescent properties, derived from a rhodamine-based fluorophore, make it a valuable tool for investigating the expression, activation, and signaling of these integrins in both in vitro and in vivo settings.[1] This technical guide provides a comprehensive overview of the foundational research on this compound, including its binding characteristics, the signaling pathways it modulates, and detailed experimental protocols for its use.

Quantitative Data

The binding affinity of this compound for its target integrins has been determined through competitive binding assays. The following table summarizes the key quantitative data.

| Compound | Target Integrin | Cell Line | Assay Conditions | Binding Affinity (Ki) | Reference |

| This compound | α9β1 | Human glioblastoma LN18 | Ca2+/Mg2+ | 12.7 nM | |

| This compound | α4β1 | Human glioblastoma LN18 | Ca2+/Mg2+ | 38.0 nM |

Experimental Protocols

Competitive Integrin Binding Assay

This protocol is adapted from methodologies used to characterize small molecule antagonists of integrins.

Objective: To determine the binding affinity (Ki) of this compound for α9β1 and α4β1 integrins.

Materials:

-

Human glioblastoma LN18 cells (or other cells expressing α9β1 and α4β1 integrins)

-

This compound

-

Unlabeled competitor ligand (e.g., a known α9β1/α4β1 antagonist)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM MnCl2 (or 1 mM CaCl2 and 1 mM MgCl2), 0.1% BSA

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl

-

96-well microplates (black, clear bottom for fluorescent reading)

-

Plate reader with fluorescence detection capabilities (Excitation ~550-560 nm, Emission ~580-600 nm for rhodamine-based probes)

Procedure:

-

Cell Preparation: Culture LN18 cells to confluency. Detach cells using a non-enzymatic cell dissociation solution. Wash cells twice with Wash Buffer and resuspend in Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Assay Setup: To each well of the 96-well plate, add:

-

50 µL of cell suspension (50,000 cells/well).

-

25 µL of this compound at a final concentration equal to its approximate Kd (e.g., 15 nM for α9β1).

-

25 µL of the unlabeled competitor ligand at various concentrations (e.g., from 10^-12 M to 10^-5 M). For total binding wells, add 25 µL of Binding Buffer. For non-specific binding wells, add 25 µL of a high concentration of the unlabeled competitor (e.g., 10 µM).

-

-

Incubation: Incubate the plate at room temperature for 1 hour with gentle agitation.

-

Washing: Centrifuge the plate at 300 x g for 3 minutes. Carefully aspirate the supernatant. Wash the cell pellet twice with 200 µL of ice-cold Wash Buffer.

-

Fluorescence Measurement: After the final wash, resuspend the cells in 100 µL of Binding Buffer. Measure the fluorescence intensity using a plate reader with appropriate filters for the rhodamine fluorophore.

-

Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of the competitor concentration. Calculate the IC50 value and then the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is its dissociation constant.

Cell Adhesion Assay

This protocol is a general method for assessing the effect of this compound on integrin-mediated cell adhesion.

Objective: To determine the IC50 of this compound for the inhibition of cell adhesion to integrin ligands.

Materials:

-

Cells expressing α9β1 or α4β1 integrins (e.g., keratinocytes, lymphocytes)

-

Integrin ligands: Tenascin-C (for α9β1) or VCAM-1 (for α4β1)

-

This compound

-

Assay Buffer: Serum-free cell culture medium

-

Blocking Buffer: 1% BSA in PBS

-

96-well tissue culture plates

-

Crystal Violet solution (0.5% in 20% methanol)

-

Solubilization Buffer (e.g., 1% SDS in water)

-

Plate reader for absorbance measurement

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the integrin ligand (e.g., 10 µg/mL Tenascin-C or VCAM-1) overnight at 4°C.

-

Blocking: Wash the wells twice with PBS and then block with Blocking Buffer for 1 hour at room temperature.

-

Cell Preparation: Label cells with a fluorescent dye (e.g., Calcein-AM) or use a colorimetric endpoint. Resuspend cells in Assay Buffer.

-

Inhibition: Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

-

Adhesion: Add the cell suspension (e.g., 5 x 10^4 cells/well) to the coated and blocked wells. Incubate for 1-2 hours at 37°C in a CO2 incubator.

-

Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

-

Quantification (Crystal Violet Method):

-

Fix the adherent cells with 4% paraformaldehyde for 10 minutes.

-

Stain the cells with Crystal Violet solution for 10 minutes.

-

Wash the wells with water to remove excess stain.

-

Solubilize the stain with Solubilization Buffer.

-

Read the absorbance at a wavelength of 570 nm.

-

-

Data Analysis: Plot the percentage of cell adhesion (relative to a no-inhibitor control) against the concentration of this compound to determine the IC50 value.

In Vivo Imaging of Hematopoietic Stem Cells (HSCs)

This protocol is based on the described in vivo application of this compound in mice.

Objective: To visualize the binding of this compound to hematopoietic stem and progenitor cells in the bone marrow of mice.

Materials:

-

This compound

-

Anesthetized mice

-

Two-photon or confocal microscope equipped for in vivo imaging

-

Appropriate laser lines and emission filters for the rhodamine fluorophore

Procedure:

-

Animal Preparation: Anesthetize the mouse according to approved animal protocols. Surgically expose the calvarium or other suitable bone for imaging.

-

Probe Administration: Administer this compound intravenously (e.g., via tail vein injection) at a suitable concentration (e.g., 10 mg/kg).

-

In Vivo Imaging: After a suitable circulation time (to be determined empirically, e.g., 30-60 minutes), image the bone marrow through the thinned bone using a two-photon or confocal microscope.

-

Image Analysis: Acquire images and analyze the localization and intensity of the fluorescent signal to identify cells labeled with this compound. Co-staining with other HSC markers (if feasible for in vivo imaging) can be used for confirmation.

Signaling Pathways

The binding of this compound to α9β1 and α4β1 integrins antagonizes the natural ligand-induced signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of this compound treatment.

α9β1 Integrin Signaling

The ligation of α9β1 integrin initiates a signaling cascade that is critical for cell migration. A key proximal event is the activation of the tyrosine kinase Src.

Caption: α9β1 integrin signaling pathway antagonism by this compound.

α4β1 Integrin Signaling

α4β1 integrin signaling is also crucial for cell motility and can proceed in a FAK-independent manner, highlighting a distinct mechanism compared to other β1 integrins.

Caption: α4β1 integrin signaling pathway antagonism by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro experiment using this compound to study its effect on cell adhesion.

Caption: Workflow for a cell adhesion inhibition assay using this compound.

References

- 1. Design and Investigation of a Series of Rhodamine-Based Fluorescent Probes for Optical Measurements of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Study of Fluorescent Probe Molecules Based on Rhodamine Class B Derivatives | Scientific.Net [scientific.net]

- 3. This compound|CAS |DC Chemicals [dcchemicals.com]

- 4. Frontiers | Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives [frontiersin.org]

Unveiling the Fluorescence Properties of R-BC154 Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

R-BC154 acetate is a potent and selective fluorescent antagonist of α9β1 and α4β1 integrins, making it a valuable tool for investigating cellular adhesion, migration, and signaling. This guide provides a comprehensive overview of its fluorescence properties, experimental protocols for its use, and an exploration of the signaling pathways it modulates. While specific quantitative fluorescence data such as quantum yield and molar extinction coefficient are not publicly available, this document compiles the known spectral characteristics and provides detailed procedural guidance based on common practices for similar fluorescent probes. The "acetate" designation in its name refers to its salt form, a common practice in pharmaceutical chemistry to improve stability and solubility, and it is not known to have a direct signaling role itself.

Fluorescence Properties of this compound

R-BC154 is a fluorescent derivative of the dual α9β1/α4β1 integrin inhibitor known as BOP. Its fluorescence allows for direct visualization and quantification of its binding to these integrins on the cell surface.

| Property | Value |

| Excitation Maximum (λex) | 561 nm[1] |

| Emission Maximum (λem) | 585 nm[1] |

| Quantum Yield (Φf) | Data not available in searched literature. |

| Molar Extinction Coefficient (ε) | Data not available in searched literature. |

| Binding Affinity (Kd) | α4β1: 12.7 nM α9β1: 38 nM[1] |

Experimental Protocols

While a specific protocol for this compound is not detailed in the available literature, the following methodologies are based on standard practices for measuring the fluorescence of rhodamine-based and other commercial fluorescent probes.

General Fluorescence Spectroscopy

This protocol outlines the basic steps for measuring the fluorescence emission spectrum of this compound.

Materials:

-

This compound

-

High-purity solvent (e.g., DMSO for stock solution, phosphate-buffered saline (PBS) for working solution)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in high-purity DMSO to a concentration of 1-10 mM. Store in the dark at -20°C.

-

Preparation of Working Solution: Dilute the stock solution in a buffer appropriate for your experimental conditions (e.g., PBS, pH 7.4) to a final concentration in the nanomolar to low micromolar range. The optimal concentration should be determined empirically to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.

-

Set the excitation wavelength to 561 nm.

-

Set the emission scan range to approximately 570 nm to 700 nm.

-

Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

-

-

Measurement:

-

Blank the instrument using the same buffer as the working solution.

-

Place the cuvette containing the this compound working solution into the fluorometer.

-

Acquire the emission spectrum.

-

Determination of Relative Fluorescence Quantum Yield

The quantum yield of a fluorophore is a measure of its emission efficiency. It can be determined relative to a well-characterized standard. For this compound, a standard with similar excitation and emission wavelengths, such as a rhodamine dye, should be used.

Materials:

-

This compound

-

Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φf ≈ 0.95)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

High-purity solvents

Procedure:

-

Prepare a series of dilutions of both the this compound and the standard in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength (561 nm) using a UV-Vis spectrophotometer. Prepare solutions with absorbances ranging from 0.01 to 0.1 to ensure linearity and avoid inner filter effects.

-

Measure the fluorescence emission spectra of each solution on a corrected fluorometer, using the same excitation wavelength (561 nm) and instrument settings for all samples.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard. The slope of these plots will be proportional to the quantum yield.

-

Calculate the quantum yield of this compound using the following equation:

Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard)

Where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Cell-Based Fluorescence Imaging

This protocol describes the use of this compound to visualize integrin distribution on live cells.

Materials:

-

Cells expressing α4β1 and/or α9β1 integrins

-

Cell culture medium

-

This compound

-

Fluorescence microscope with appropriate filter sets (e.g., for TRITC or similar red fluorophores)

Procedure:

-

Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere.

-

Labeling:

-

Prepare a working solution of this compound in cell culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+). The final concentration should be in the range of its Kd values (e.g., 10-100 nM).

-

Remove the culture medium from the cells and wash once with the imaging buffer.

-

Incubate the cells with the this compound solution for 15-30 minutes at 37°C, protected from light.

-

-

Washing: Gently wash the cells two to three times with the imaging buffer to remove unbound probe.

-

Imaging: Mount the dish or slide on the fluorescence microscope and image the cells using the appropriate filter set.

Signaling Pathways Modulated by this compound

This compound acts as an antagonist, blocking the binding of natural ligands to α9β1 and α4β1 integrins. This inhibition disrupts the normal downstream signaling cascades initiated by these receptors.

α9β1 Integrin Signaling

Antagonism of α9β1 integrin by this compound is expected to inhibit the following signaling events that are normally triggered by ligand binding:

-

Src Kinase Activation: Ligand binding to α9β1 typically leads to the activation of the tyrosine kinase Src.[2][3]

-

FAK and p130Cas Phosphorylation: Activated Src can then phosphorylate focal adhesion kinase (FAK) and the adaptor protein p130Cas.

-

Rac1 Activation: These events can lead to the activation of the small GTPase Rac1, which is a key regulator of the actin cytoskeleton and cell migration.

-

iNOS and NO Production: Src activation downstream of α9β1 can also activate inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), which promotes cell migration.

-

PI3K/ERK Pathways: In some contexts, α9β1 signaling can also involve the PI3K and ERK pathways, which are important for cell survival.

The antagonism by R-BC154 would block the initiation of this cascade, thereby inhibiting cell migration, adhesion, and survival signals mediated by α9β1.

α4β1 Integrin Signaling

Antagonism of α4β1 integrin is known to disrupt leukocyte trafficking and adhesion, processes critical in inflammation and immune responses. The binding of this compound would prevent the interaction of α4β1 with its ligands, such as VCAM-1 and fibronectin, thereby inhibiting downstream signaling. While the specific cascade can be cell-type dependent, it is known that Gαi-coupled GPCRs can activate α4β1 integrin affinity, while Gαs-coupled GPCRs and nitric oxide signaling can down-regulate its affinity, leading to de-adhesion.

By blocking ligand binding, this compound would effectively prevent the "outside-in" signaling that reinforces cell adhesion and triggers migratory responses.

Experimental Workflow for Studying Integrin Antagonism

The following workflow outlines a general approach to investigating the effects of this compound on cell function.

References

- 1. Galphas-coupled receptor signaling actively down-regulates α4β1-integrin affinity: A possible mechanism for cell de-adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrin α9β1: Unique signaling pathways reveal diverse biological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrin α9β1 mediates enhanced cell migration through nitric oxide synthase activity regulated by Src tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of R-BC154 Acetate in Cell Adhesion Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-BC154 acetate is a potent and selective fluorescent antagonist of α9β1 and α4β1 integrins.[1][2][3][4] Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in a wide array of physiological and pathological processes, including immune responses, inflammation, and cancer. The ability of this compound to specifically block the function of α9β1 and α4β1 integrins makes it a valuable tool for investigating the roles of these specific integrins in cell adhesion and for exploring their potential as therapeutic targets. This technical guide provides a comprehensive overview of this compound, including its binding properties, detailed experimental protocols for its use in cell adhesion studies, and its impact on intracellular signaling pathways.

Core Properties of this compound

This compound is a high-affinity, activation-dependent probe, meaning it preferentially binds to integrins in their active conformation.[1] Its intrinsic fluorescence allows for direct visualization and quantification of binding to cells and tissues.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Conditions | Reference |

| Ki for α9β1 | 12.7 nM | Human glioblastoma LN18 cells | Ca2+/Mg2+ | |

| Ki for α4β1 | 38.0 nM | Human glioblastoma LN18 cells | Ca2+/Mg2+ | |

| In Vivo Application | 10 mg/kg (i.v.) | C57Bl/6 mice | In vivo probe for bone marrow hematopoietic stem cells |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on established protocols for studying integrin antagonists.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for its target integrins.

Materials:

-

Human glioblastoma LN18 cells (or other cells expressing α9β1 and α4β1 integrins)

-

Binding Buffer (e.g., 25 mM Tris, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% BSA)

-

Radiolabeled ligand for α9β1 or α4β1 integrin (e.g., [3H]-labeled specific ligand)

-

This compound

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Culture LN18 cells to confluence, harvest, and prepare a cell membrane suspension.

-

In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of this compound to the wells.

-

Add the cell membrane suspension to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

Cell Adhesion Assay

This assay evaluates the ability of this compound to inhibit cell adhesion to specific extracellular matrix (ECM) proteins.

Materials:

-

Cells expressing α9β1 or α4β1 integrins (e.g., keratinocytes, hematopoietic stem cells)

-

ECM proteins (e.g., VCAM-1, osteopontin)

-

96-well tissue culture plates

-

This compound

-

Labeling dye (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Coat the wells of a 96-well plate with the ECM protein of interest and incubate overnight at 4°C.

-

Block non-specific binding sites with a blocking agent (e.g., BSA).

-

Label the cells with a fluorescent dye such as Calcein-AM.

-

Pre-incubate the labeled cells with varying concentrations of this compound.

-

Add the cell suspension to the coated wells and incubate to allow for cell adhesion.

-

Gently wash the wells to remove non-adherent cells.

-

Quantify the number of adherent cells by measuring the fluorescence intensity in each well using a fluorescence plate reader.

-

Calculate the percentage of adhesion inhibition at each concentration of this compound.

In Vivo Hematopoietic Stem Cell (HSC) Mobilization and Flow Cytometry

This protocol is based on the in vivo application of this compound to mobilize HSCs from the bone marrow to the peripheral blood.

Materials:

-

C57Bl/6 mice

-

This compound (or a non-fluorescent analog like BOP)

-

AMD3100 (optional, for synergistic effect)

-

Antibodies for flow cytometry (e.g., anti-CD34, lineage markers)

-

Flow cytometer

Procedure:

-

Administer a single intravenous (i.v.) injection of this compound (e.g., 10 mg/kg) to the mice. For synergistic mobilization, co-administer with AMD3100.

-

At various time points post-injection, collect peripheral blood from the mice.

-

Lyse red blood cells from the blood samples.

-

Stain the remaining cells with a cocktail of fluorescently-labeled antibodies against HSC markers (e.g., CD34) and lineage markers.

-

Analyze the stained cells using a flow cytometer to quantify the percentage and absolute number of mobilized HSCs in the peripheral blood.

-

For direct visualization of binding, R-BC154's fluorescence can be detected in the appropriate channel of the flow cytometer on target cell populations.

Western Blotting for Signaling Pathway Analysis

This method is used to assess the effect of this compound on the phosphorylation status of key signaling proteins downstream of integrin engagement.

Materials:

-

Cells of interest (e.g., keratinocytes)

-

This compound (or a related antagonist like BOP)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-FAK, anti-total-FAK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture cells to the desired confluency and serum-starve if necessary.

-

Treat the cells with this compound or a vehicle control for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking agent.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the change in protein phosphorylation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of α9β1/α4β1 Integrin Inhibition by this compound

Antagonism of α9β1 and α4β1 integrins by this compound is expected to disrupt the downstream signaling cascades that are normally initiated upon integrin-ligand binding. This includes the modulation of key signaling nodes such as Focal Adhesion Kinase (FAK) and the MAP kinase pathway. For instance, inhibition of α4/α9 integrins has been shown to suppress the activity of extracellular signal-regulated kinase (ERK1/2).

Caption: Proposed signaling pathway affected by this compound.

Experimental Workflow for a Cell Adhesion Inhibition Study

The following diagram illustrates a typical workflow for investigating the inhibitory effect of this compound on cell adhesion.

Caption: Workflow for a cell adhesion inhibition assay.

Conclusion

This compound is a powerful and specific tool for the study of α9β1 and α4β1 integrin-mediated cell adhesion. Its fluorescent properties and high affinity make it suitable for a range of in vitro and in vivo applications. The detailed protocols and understanding of the affected signaling pathways provided in this guide will aid researchers in designing and executing robust experiments to further elucidate the roles of these important integrins in health and disease, and to explore their potential as targets for novel therapeutics.

References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. α4/α9 Integrins Coordinate Epithelial Cell Migration Through Local Suppression of MAP Kinase Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic targeting and rapid mobilization of endosteal HSC using a small molecule integrin antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α4/α9 Integrins Coordinate Epithelial Cell Migration Through Local Suppression of MAP Kinase Signaling Pathways [ouci.dntb.gov.ua]

Preliminary In Vivo Investigation of R-BC154 Acetate: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines the current publicly available information regarding the in vivo characteristics of R-BC154 acetate. Following a comprehensive search of scientific literature and clinical trial databases, it is evident that detailed in vivo studies, including pharmacokinetic and pharmacodynamic data, have not been published for this compound. The available information is limited to its in vitro function as a selective antagonist for α9β1 integrin.

Core Compound Summary

This compound is identified as a selective fluorescent antagonist of α9β1 integrin.[1] It is primarily utilized as a high-affinity, activation-dependent probe in research settings to investigate the binding activities of α9β1 and α4β1 integrins.[1] The current classification of this compound is for research use only.[1]

In Vivo Data: A Notable Absence

A thorough search of available scientific literature and clinical trial registries reveals a lack of published in vivo studies for this compound. Consequently, quantitative data regarding its efficacy, safety profile, and pharmacokinetics (absorption, distribution, metabolism, and excretion) in any living organism is not available in the public domain.

Putative Mechanism of Action and Signaling Pathway

While specific in vivo signaling pathways for this compound are not documented, its mechanism of action can be inferred from its role as an α9β1 integrin antagonist. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in various physiological and pathological processes, including inflammation, fibrosis, and angiogenesis.

As an antagonist, this compound would likely inhibit the downstream signaling pathways activated by the binding of natural ligands, such as vascular cell adhesion molecule 1 (VCAM-1) and osteopontin, to the α9β1 integrin. This inhibition could potentially modulate cellular functions like cell migration, proliferation, and survival.

Caption: Putative mechanism of this compound as an α9β1 integrin antagonist.

Hypothetical Experimental Workflow for In Vivo Investigation

Should this compound be considered for in vivo studies, a standard preclinical experimental workflow would be necessary to characterize its properties. The following diagram illustrates a logical progression for such an investigation.

Caption: A standard workflow for preclinical in vivo investigation of a novel compound.

Conclusion and Future Directions

The current body of scientific and clinical literature lacks in vivo data for this compound. Its characterization is confined to its in vitro role as a selective fluorescent antagonist for α9β1 integrin. For drug development professionals and researchers interested in the therapeutic potential of targeting the α9β1 integrin pathway, the logical next step would be to initiate preclinical in vivo studies. These studies would need to establish the pharmacokinetic profile, assess the safety and tolerability, and determine the efficacy of this compound in relevant animal models of diseases where α9β1 integrin is implicated. Without such data, any discussion of its in vivo effects remains speculative.

References

R-BC154 Acetate: An In-depth Technical Guide for Exploring Hematopoietic Stem Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of R-BC154 acetate, a selective fluorescent antagonist of α9β1 and α4β1 integrins, and its application in the study of hematopoietic stem cell (HSC) biology. This document details the mechanism of action, experimental protocols, and relevant signaling pathways associated with this compound and its structural analog, BOP, offering a valuable resource for researchers in hematology, stem cell biology, and drug development.

Introduction to this compound

This compound is a powerful research tool used to investigate the role of α9β1 and α4β1 integrins in cellular processes.[1] These integrins are crucial for the adhesion, proliferation, and differentiation of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[2] this compound, as a fluorescently labeled antagonist, allows for the direct visualization and functional analysis of these integrins on HSCs.[3]

This guide will focus on the utility of this compound and its non-fluorescent analog, BOP (N-(benzenesulfonyl)-L-prolyl-L-O-(1-pyrrolidinylcarbonyl)tyrosine), in exploring HSC mobilization, niche interactions, and the underlying signaling mechanisms.[2][3]

Mechanism of Action: Targeting Integrins on Hematopoietic Stem Cells

This compound and BOP function as dual inhibitors of α9β1 and α4β1 integrins. These integrins play a critical role in the retention of HSCs within the bone marrow by mediating their adhesion to extracellular matrix components and stromal cells. Specifically, α4β1 (also known as VLA-4) and α9β1 are involved in the interaction of HSCs with ligands such as VCAM-1 and osteopontin, which are expressed in the bone marrow microenvironment.

The binding of this compound or BOP to these integrins disrupts these adhesive interactions, leading to the mobilization of HSCs from the bone marrow into the peripheral blood. Notably, studies have shown that R-BC154 preferentially binds to HSCs and progenitor cells located in the endosteal region of the bone marrow, a specialized niche known to harbor quiescent HSCs. This preferential binding is attributed to the endogenously activated or primed state of α9β1/α4β1 integrins on these cells.

The mobilization of HSCs is a critical process for hematopoietic stem cell transplantation and gene therapy. Small molecule antagonists like BOP, in combination with other agents such as the CXCR4 antagonist AMD3100 (Plerixafor), have been shown to be highly effective in rapidly mobilizing HSCs. The chemokine receptor CXCR4 and its ligand CXCL12 (SDF-1) also play a key role in HSC retention, and the simultaneous inhibition of both integrin and CXCR4 pathways results in a synergistic mobilization effect.

Data Presentation: Quantitative Analysis of HSC Mobilization and Binding

The following tables summarize key quantitative data from studies utilizing R-BC154 and BOP to investigate HSC biology.

Table 1: Dose-Dependent Mobilization of Murine HSCs and Progenitors by BOP

| BOP Dose (mg/kg) | Fold Increase in Peripheral Blood LSK Cells (Progenitors) | Fold Increase in Peripheral Blood LSKSLAM Cells (HSCs) |

| 0 (Vehicle) | 1.0 | 1.0 |

| 1 | ~2.5 | ~3.0 |

| 10 | ~5.0 | ~8.0 |

| 30 | ~5.5 | ~9.0 |

Data are represented as fold increase relative to vehicle control 1 hour post-administration.

Table 2: Synergistic Mobilization of Murine HSCs and Progenitors with BOP and AMD3100

| Treatment (1 hour) | Fold Increase in Peripheral Blood LSK Cells | Fold Increase in Peripheral Blood LSKSLAM Cells |

| Vehicle | 1.0 | 1.0 |

| BOP (10 mg/kg) | ~5.0 | ~8.0 |

| AMD3100 (5 mg/kg) | ~4.5 | ~4.0 |

| BOP + AMD3100 | ~12.0 | ~20.0 |

Data are represented as fold increase relative to vehicle control.

Table 3: Mobilization of Human CD34+ Cells in Humanized NSG Mice

| Treatment | Fold Increase in Peripheral Blood huCD45+CD34+ Cells |

| Saline | 1.0 |

| G-CSF (4 days) | ~10 |

| BOP (10 mg/kg) + AMD3100 (5 mg/kg) | ~25 |

Data are expressed as fold increase relative to saline control.

Table 4: In Vitro Binding of R-BC154 to Human and Murine Hematopoietic Cells

| Cell Type | Condition | Observation |

| Human Cord Blood MNCs | Dose-response with 1 mM Ca2+/Mg2+ | Significant, dose-dependent binding |

| Human Cord Blood HSCs (CD34+CD38-) | With BOP or BIO5192 | Binding inhibited, demonstrating specificity for α9β1 and α4β1 |

| Humanized NSG BM HSCs (CD34+CD38-) | Endosteal vs. Central (in vitro, no cations) | Preferential binding to endosteal HSCs |

| Murine BM HSCs (LSKSLAM) | Endosteal vs. Central (in vitro, no cations) | Preferential binding to endosteal HSCs |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and BOP.

In Vivo HSC Mobilization in Mice

This protocol describes the procedure for inducing and quantifying HSC mobilization in mice using BOP, alone or in combination with AMD3100.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

BOP (N-(benzenesulfonyl)-L-prolyl-L-O-(1-pyrrolidinylcarbonyl)tyrosine)

-

AMD3100 (Plerixafor)

-

Sterile saline

-

Syringes and needles for subcutaneous injection

-

Materials for peripheral blood collection (e.g., retro-orbital bleeding or tail vein sampling)

-

Flow cytometer

-

Antibodies for HSC staining (e.g., Lineage cocktail-FITC, c-Kit-APC, Sca-1-PE-Cy7, CD150-PE, CD48-APC-Cy7)

Procedure:

-

Prepare solutions of BOP and AMD3100 in sterile saline at the desired concentrations.

-

Administer a single subcutaneous injection of BOP, AMD3100, the combination, or saline (vehicle control) to the mice.

-

At specified time points (e.g., 1 hour post-injection), collect peripheral blood from the mice.

-

Perform red blood cell lysis.

-

Stain the white blood cells with a cocktail of fluorescently labeled antibodies to identify HSCs (LSKSLAM: Lin-Sca-1+c-Kit+CD150+CD48-) and progenitors (LSK: Lin-Sca-1+c-Kit+).

-

Acquire the samples on a flow cytometer.

-

Analyze the data to quantify the number of LSK and LSKSLAM cells per microliter of peripheral blood.

Flow Cytometry Analysis of HSC Populations

This protocol outlines a typical gating strategy for identifying murine HSCs and progenitors from bone marrow or peripheral blood.

Staining Panel Example:

-

Lineage markers (CD3e, B220, Gr-1, Mac-1, Ter119) - FITC

-

c-Kit (CD117) - APC

-

Sca-1 (Ly-6A/E) - PE-Cy7

-

CD150 (SLAMF1) - PE

-

CD48 - APC-Cy7

-

Viability dye (e.g., 7-AAD or DAPI)

Gating Strategy:

-

Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

-

Gate on live cells by excluding cells positive for the viability dye.

-

Gate on the lineage-negative (Lin-) population.

-

From the Lin- population, identify the LSK population by gating on Sca-1+ and c-Kit+ cells.

-

From the LSK population, identify the HSC-enriched LSKSLAM population by gating on CD150+ and CD48- cells.

In Vitro R-BC154 Binding Assay

This protocol describes how to assess the binding of fluorescent R-BC154 to HSCs.

Materials:

-

Isolated bone marrow cells (from endosteal and central regions, if desired)

-

This compound

-

BOP (for competition assay)

-

BIO5192 (selective α4β1 inhibitor, for competition assay)

-

Buffer (e.g., HBSS) with and without divalent cations (1 mM Ca2+/Mg2+)

-

Flow cytometer

-

Antibodies for identifying HSC populations

Procedure:

-

Isolate bone marrow cells and prepare a single-cell suspension.

-

Resuspend the cells in buffer with or without divalent cations.

-

Add this compound at various concentrations to the cell suspension. For competition assays, pre-incubate cells with an excess of unlabeled BOP or BIO5192 before adding R-BC154.

-

Incubate the cells under appropriate conditions (e.g., 30 minutes at room temperature, protected from light).

-

Wash the cells to remove unbound R-BC154.

-

Stain the cells with antibodies to identify specific HSC populations (e.g., CD34 and CD38 for human cells; LSKSLAM markers for murine cells).

-

Acquire the samples on a flow cytometer and analyze the fluorescence intensity of R-BC154 in the target cell populations.

Signaling Pathways and Visualizations

The antagonism of α9β1 and α4β1 integrins by this compound disrupts downstream signaling pathways that are crucial for HSC adhesion and retention.

Integrin Signaling Cascade

Integrin engagement with their ligands initiates "outside-in" signaling, leading to the activation of intracellular signaling molecules. Key downstream effectors of α9β1 and α4β1 integrin signaling in the context of cell migration and adhesion include:

-

Src Family Kinases (SFKs): Src is a critical proximal signaling molecule activated upon α9β1 ligation.

-

Focal Adhesion Kinase (FAK): FAK is another key kinase activated by integrin clustering.

-

p130Cas: This docking protein is phosphorylated by Src and FAK, leading to the recruitment of other signaling molecules.

-

Rac1: A small GTPase that regulates the actin cytoskeleton and is involved in cell migration.

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is involved in cell survival and proliferation and can be activated downstream of integrins.

The diagram below illustrates the general signaling pathway initiated by α9β1 integrin engagement.

Caption: α9β1 Integrin Downstream Signaling Pathway.

Crosstalk with the CXCR4/CXCL12 Axis

The mobilization of HSCs is regulated by a complex interplay between integrin-mediated adhesion and chemokine-guided migration. The CXCR4/CXCL12 axis is a primary retention signal for HSCs in the bone marrow. "Inside-out" signaling, initiated by chemokine receptors like CXCR4, can modulate the affinity of integrins for their ligands, thereby strengthening HSC adhesion. Conversely, antagonists of either pathway can lead to HSC mobilization. The synergistic effect of combining BOP and AMD3100 highlights the importance of this crosstalk.

The following diagram illustrates the logical relationship between integrin and CXCR4 signaling in HSC retention and mobilization.

Caption: Regulation of HSC Retention and Mobilization.

Experimental Workflow for HSC Mobilization and Analysis

The following diagram outlines the general workflow for an in vivo HSC mobilization experiment.

Caption: Workflow for HSC Mobilization Experiment.

Conclusion

This compound and its analog BOP are invaluable tools for elucidating the role of α9β1 and α4β1 integrins in hematopoietic stem cell biology. Their ability to selectively target and antagonize these integrins has provided significant insights into HSC retention, mobilization, and interaction with the bone marrow niche. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further understanding these fundamental processes. The continued exploration of these pathways holds great promise for the development of novel therapeutic strategies for HSC transplantation, gene therapy, and the treatment of hematological disorders.

References

R-BC154 Acetate: A Technical Guide to its Interaction with the Extracellular Matrix

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-BC154 acetate is a novel synthetic molecule that has garnered significant interest for its selective antagonism of α9β1 and α4β1 integrins. These integrins are key mediators of cell-matrix interactions, playing crucial roles in cell adhesion, migration, and signaling. This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action, its interaction with the extracellular matrix (ECM), and its potential therapeutic applications. Detailed experimental protocols, quantitative binding data, and visual representations of relevant signaling pathways are presented to facilitate further research and development.

Introduction

The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Integrins, a family of transmembrane receptors, physically link the ECM to the intracellular cytoskeleton, thereby enabling bidirectional signaling that influences cell behavior. The α9β1 and α4β1 integrins are expressed on a variety of cell types, including leukocytes and hematopoietic stem cells, and are involved in physiological and pathological processes such as inflammation, immune responses, and cancer metastasis.

This compound is a fluorescently labeled, high-affinity antagonist designed to specifically target α9β1 and α4β1 integrins. Its intrinsic fluorescence makes it a valuable tool for studying integrin biology, allowing for direct visualization and quantification of receptor binding and dynamics. By inhibiting the interaction of these integrins with their ECM ligands, such as osteopontin (OPN) and fibronectin, this compound offers a promising avenue for therapeutic intervention in diseases driven by aberrant cell-matrix interactions.

Mechanism of Action: Targeting Integrin-ECM Interaction

This compound functions as a competitive antagonist, binding to the ligand-binding site of α9β1 and α4β1 integrins and thereby preventing their engagement with ECM proteins. This inhibition disrupts the crucial link between the extracellular environment and the cell's internal machinery, leading to downstream effects on cell adhesion, migration, and signaling.

Chemical Structure

R-BC154 is a derivative of the dual α9β1/α4β1 integrin inhibitor, BOP (N-(benzenesulfonyl)-L-prolyl-L-O-(1-pyrrolidinylcarbonyl)tyrosine). The fluorescent moiety is attached via a triazole linker, formed by a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The acetate salt form enhances its solubility and stability.

Quantitative Data: Binding Affinity and Kinetics

The efficacy of this compound is underscored by its high affinity and specificity for its target integrins. The following tables summarize the key quantitative data from binding assays performed using the human glioblastoma cell line LN-18, which expresses both α9β1 and α4β1 integrins.

| Parameter | α9β1 Integrin | α4β1 Integrin | Reference |

| Dissociation Constant (Kd) | 38 nM | 12.7 nM | [1] |

| Inhibitory Constant (Ki) | 12.7 nM (in the presence of Ca2+/Mg2+) | Not Reported | [1] |

Table 1: Equilibrium Binding Constants of this compound

| Kinetic Parameter | α9β1 Integrin | α4β1 Integrin | Reference |

| Association Rate (kon) | Slower | Faster | [1] |

| Dissociation Rate (koff) | Slower (Prolonged Binding) | Faster | [1] |

Table 2: Binding Kinetics of this compound

Signaling Pathways

The interaction of α9β1 and α4β1 integrins with the ECM triggers intracellular signaling cascades that regulate various cellular functions. This compound, by blocking this initial interaction, effectively modulates these pathways.

References

Methodological & Application

Application Notes and Protocols for In Vivo Imaging of R-BC154 Acetate in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-BC154 acetate is a selective fluorescent antagonist targeting α9β1 integrin.[1] This characteristic makes it a promising probe for the in vivo imaging of biological processes where α9β1 integrin is overexpressed, such as in certain types of cancer and inflammatory conditions. These application notes provide a detailed protocol for the use of this compound for in vivo fluorescence imaging in mouse models, covering experimental design, data acquisition, and analysis.

Principle of Action

This compound functions as a targeted molecular imaging agent. Its binding affinity for α9β1 integrin allows for the visualization of cells and tissues expressing this receptor. Upon binding, the fluorescent properties of this compound enable its detection using standard in vivo imaging systems. This targeted approach aims to enhance the signal-to-background ratio, providing clearer images of the target tissue.

Signaling Pathway and Probe Targeting

The following diagram illustrates the targeted binding of this compound to α9β1 integrin on the cell surface.

Caption: Targeted binding of this compound to α9β1 integrin.

Experimental Protocols

This section outlines the key experimental procedures for in vivo imaging with this compound in mice.

Animal Models and Tumor Induction

A variety of mouse models can be utilized for in vivo imaging studies. The choice of model will depend on the specific research question. For cancer imaging, xenograft models are commonly employed.

-

Cell Line Selection: Choose a cancer cell line known to overexpress α9β1 integrin.

-

Tumor Induction: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 2 x 10^6 cells in 100 µL of a suitable medium like PBS or Matrigel) into the flank or other desired location of immunocompromised mice (e.g., nude or SCID mice).[2]

-

Tumor Growth Monitoring: Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

This compound Preparation and Administration

-

Reconstitution: Prepare a stock solution of this compound by dissolving it in a biocompatible solvent such as DMSO. Further dilute the stock solution in sterile PBS to the desired final concentration for injection. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

-

Dosing: The optimal dose of this compound should be determined empirically. A starting point could be in the range of 1-10 mg/kg body weight.

-

Administration: Administer the this compound solution to the mice via intravenous (tail vein) injection.[2] The volume of injection should typically be around 100-200 µL.

In Vivo Fluorescence Imaging

-

Imaging System: A variety of commercially available in vivo imaging systems can be used, such as the IVIS Spectrum or similar fluorescence imaging systems.[3]

-

Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane) for the duration of the imaging procedure.

-

Image Acquisition:

-

Place the anesthetized mouse in the imaging chamber.

-

Select the appropriate excitation and emission filters for the fluorophore of this compound. The exact wavelengths will depend on the specific fluorescent properties of the compound.

-

Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window and assess the biodistribution and tumor accumulation of the probe.[2]

-

Experimental Workflow

The following diagram outlines the general workflow for an in vivo imaging experiment with this compound.

Caption: General experimental workflow for in vivo imaging.

Data Presentation and Analysis

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data obtained from in vivo imaging experiments.

Table 1: In Vivo Tumor-to-Background Ratio (TBR)

| Time Post-Injection (hours) | Average Tumor Fluorescence Intensity (Arbitrary Units) | Average Background Fluorescence Intensity (Arbitrary Units) | Tumor-to-Background Ratio |

| 1 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| 48 |

Table 2: Ex Vivo Biodistribution of this compound

| Organ | Average Fluorescence Intensity per Gram of Tissue (%ID/g) | Standard Deviation |

| Tumor | ||

| Liver | ||

| Kidneys | ||

| Spleen | ||

| Lungs | ||

| Heart | ||

| Muscle |

Data Analysis

-

Region of Interest (ROI) Analysis: Draw ROIs around the tumor and a non-tumor area (background) to quantify the average fluorescence intensity.

-

Tumor-to-Background Ratio (TBR): Calculate the TBR by dividing the average fluorescence intensity of the tumor ROI by the average fluorescence intensity of the background ROI. A higher TBR indicates better tumor-specific accumulation of the probe.

-